3-(2-Fluorobenzyl)pyrrolidine
Overview
Description
3-(2-Fluorobenzyl)pyrrolidine is a chemical compound belonging to the class of pyrrolidine derivatives. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound consists of a pyrrolidine ring substituted with a 2-fluorobenzyl group, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include 3-(2-fluorobenzyl)pyrrolidine, are present in many natural products and pharmacologically important agents . They play key roles in pharmacotherapy, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
Mode of Action
Pyrrolidine derivatives are known to exhibit a wide range of important activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition . The interaction of this compound with its targets would likely result in changes related to these activities.
Result of Action
Given the broad range of activities exhibited by pyrrolidine derivatives , it can be inferred that the compound may have significant effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
They are involved in various biochemical reactions and interact with several enzymes, proteins, and other biomolecules
Cellular Effects
Pyrrolidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 3-(2-Fluorobenzyl)pyrrolidine on various types of cells and cellular processes need to be studied further.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. Pyrrolidine derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorobenzyl)pyrrolidine typically involves the reaction of 2-fluorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Fluorobenzyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding reduced products.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted benzyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced benzyl derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
3-(2-Fluorobenzyl)pyrrolidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in the treatment of neurological disorders and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals.
Comparison with Similar Compounds
2-Fluorobenzylpyrrolidine: Similar structure but with the fluorine atom at a different position.
3-Benzylpyrrolidine: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-Fluorobenzylpiperidine: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness: 3-(2-Fluorobenzyl)pyrrolidine is unique due to the presence of the fluorine atom at the 2-position of the benzyl group, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-11-4-2-1-3-10(11)7-9-5-6-13-8-9/h1-4,9,13H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOURVRXOUYVMGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443416 | |
Record name | 3-(2-FLUOROBENZYL)PYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
768341-24-8 | |
Record name | 3-(2-FLUOROBENZYL)PYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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